N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. HQNO is a member of the nitroaromatic family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting bacterial respiration, disrupting the electron transport chain, and inducing oxidative stress. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to modulate the expression of genes involved in bacterial virulence and biofilm formation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against drug-resistant bacterial strains, making it a promising candidate for the development of new antibacterial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is its broad-spectrum activity against bacterial, fungal, and parasitic pathogens. It has also been found to be effective against drug-resistant strains, making it a promising candidate for the development of new antibacterial agents. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a synthetic compound that requires careful handling and storage. It is also relatively expensive and may not be suitable for large-scale production.
Future Directions
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. One area of interest is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. Another area of interest is the investigation of the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, which may provide insights into new targets for drug development. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit activity against cancer cells and may have potential as an anticancer agent. Further research is needed to explore these and other potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyaniline, followed by nitration and amidation. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a complex process that requires careful attention to detail and precise control over reaction conditions.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties. It has been shown to be effective against a variety of bacterial strains, including Pseudomonas aeruginosa, a pathogen commonly associated with hospital-acquired infections. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis, a potentially fatal disease.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-9-5-4-8-21(22)26(24(29)16-10-12-19(13-11-16)27(30)31)15-18-14-17-6-2-3-7-20(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNDBDHIQFWSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.